molecular formula C10H14FNO B6352430 2-(4-Fluorophenoxy)-2-methylpropan-1-amine CAS No. 1082423-80-0

2-(4-Fluorophenoxy)-2-methylpropan-1-amine

Cat. No. B6352430
CAS RN: 1082423-80-0
M. Wt: 183.22 g/mol
InChI Key: DMZIDKYOCBQFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Fluorophenoxy)benzaldehyde” has a molecular weight of 216.21 . Another related compound, “(2-(4-Fluorophenoxy)phenyl)boronic acid”, has a molecular weight of 232.02 .


Molecular Structure Analysis

The structure of “2-((4-Fluorophenoxy)methyl)oxirane” is available . Another related compound, “2-(4-fluorophenoxy)propanoic acid”, has a linear formula of C9H9FO3 .


Physical And Chemical Properties Analysis

The compound “2-(4-Fluorophenoxy)acetic Acid” has a melting point of 103.0 to 107.0 °C and is soluble in acetone and ethanol .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with theAndrogen receptor and Mitogen-activated protein kinase 14 . These targets play crucial roles in various biological processes, including cell growth, differentiation, and apoptosis.

Pharmacokinetics

Similar compounds have been found to have variable absorption and distribution profiles

Safety and Hazards

The safety data sheet for “2-(4-Fluorophenoxy)acetamide” suggests avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .

Future Directions

A paper titled “Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols” discusses the potential of phenol derivatives, which could include “2-(4-Fluorophenoxy)-2-methylpropan-1-amine”, in various industries, including plastics, adhesives, and coatings .

properties

IUPAC Name

2-(4-fluorophenoxy)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-6H,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZIDKYOCBQFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)OC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenoxy)-2-methylpropan-1-amine

Synthesis routes and methods I

Procedure details

Into a 1 L-single neck round-bottom flask was added 2-(4-fluorophenoxy)-2-methylpropanoic acid (5.10 g, 0.0257 mol), methylene chloride (66.0 mL, 1.03 mol), oxalyl chloride (3.27 mL, 0.0386 mol) and N,N-dimethylformamide (20 μL, 0.0003 mol). The reaction was stirred until bubbling had stopped. Volatiles were removed and crude product then dissolved in DCM and 15 mL of 7N ammonia in MeOH was added. Volatiles were removed and crude product then dissolved in DCM and 15 mL of 7N ammonia in MeOH was added. Borane-dimethyl sulfide complex (5.7 mL, 0.064 mol) was added to the amide in THF (50 mL, 0.6 mol) at room temperature. The reaction was heated at 65° C. overnight. MeOH was added carefully. 1 N HCl was added and was heated at 65° C. for 2 hours. The reaction was concentrated in vacuo. The solid was dissolved in water and was washed with DCM. The aq. layer was basified with 1 N NaOH. The reaction was extracted with DCM. The reaction was dried with MgSO4 and concentrated in vacuo to afford the title compound.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
3.27 mL
Type
reactant
Reaction Step One
Quantity
20 μL
Type
reactant
Reaction Step One
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.